3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
Description
Historical Development of Pyrazolo[3,4-d]pyrimidine Research
The scientific investigation of pyrazolo[3,4-d]pyrimidine compounds has evolved significantly over the past several decades, with notable milestones marking the progression of understanding within this chemical domain. Early research efforts in the late twentieth century established the foundational synthetic methodologies that would become essential for accessing these heterocyclic systems. The initial recognition of pyrazolo[3,4-d]pyrimidines as biologically active compounds emerged from systematic studies examining the pharmacological properties of various nitrogen-containing heterocycles. During the 1990s, researchers began to appreciate the unique structural characteristics that distinguished pyrazolo[3,4-d]pyrimidines from other heterocyclic scaffolds, particularly their ability to mimic naturally occurring purine bases.
The development trajectory accelerated substantially in the early 2000s with the identification of specific pyrazolo[3,4-d]pyrimidine derivatives as potent protein kinase inhibitors. The compounds 4-amino-5-(4-fluorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine and 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine emerged as particularly significant research tools, demonstrating selective inhibition of Src family kinases. These discoveries established the foundation for subsequent medicinal chemistry efforts and validated the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold. The period from 1999 to 2022 witnessed an exponential increase in research publications focusing on pyrazolo[3,4-d]pyrimidine derivatives, with particular emphasis on their anticancer properties and kinase inhibitory activities.
Contemporary research efforts have expanded beyond traditional kinase inhibition to explore diverse biological targets and therapeutic applications. Recent investigations published between 2020 and 2024 have demonstrated the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in addressing various diseases, including glioblastoma multiforme and other solid tumor malignancies. The historical progression reveals a clear evolution from basic synthetic chemistry to sophisticated structure-based drug design approaches, reflecting the maturation of this research field. Modern computational tools and advanced spectroscopic techniques have enabled researchers to develop increasingly complex pyrazolo[3,4-d]pyrimidine derivatives with enhanced selectivity and potency profiles.
Structural Classification and Nomenclature
The structural classification of pyrazolo[3,4-d]pyrimidine compounds follows established principles of heterocyclic chemistry, incorporating specific nomenclature conventions that reflect the fusion pattern between pyrazole and pyrimidine ring systems. The fundamental pyrazolo[3,4-d]pyrimidine core consists of a six-membered pyrimidine ring fused to a five-membered pyrazole ring through carbon atoms at positions 3 and 4 of the pyrazole and positions 4 and 5 of the pyrimidine. This fusion pattern creates a bicyclic system with the molecular formula C5H4N4, characterized by four nitrogen atoms distributed across both rings in a specific geometric arrangement.
The systematic nomenclature for pyrazolo[3,4-d]pyrimidine derivatives incorporates positional numbering that begins with the nitrogen atom at position 1 of the pyrazole ring and proceeds sequentially around the fused bicyclic system. Substitution patterns are designated according to International Union of Pure and Applied Chemistry guidelines, with particular attention to the distinction between 1H-pyrazolo[3,4-d]pyrimidine and 2H-pyrazolo[3,4-d]pyrimidine tautomers. The compound 3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane demonstrates the complexity achievable through systematic structural modification, incorporating chlorine substitution at position 6, a spirocyclic substituent at position 1, and a bicyclic azaoctane moiety at position 4.
Structural variations within the pyrazolo[3,4-d]pyrimidine family encompass numerous substitution patterns that significantly influence biological activity and physicochemical properties. Common modifications include amino groups at position 4, which serve as hydrogen bond donors in biological systems, and various aryl or alkyl substituents at position 1, which can modulate selectivity and pharmacokinetic properties. The presence of halogen atoms, particularly chlorine and fluorine, at different positions has been extensively studied for their effects on metabolic stability and target binding affinity. Advanced structural modifications, such as the incorporation of spirocyclic moieties and bridged ring systems, represent sophisticated approaches to optimize three-dimensional molecular architecture for specific biological targets.
Bioisosterism with Adenine Ring Systems
The concept of bioisosterism represents a fundamental principle underlying the medicinal chemistry significance of pyrazolo[3,4-d]pyrimidine compounds, particularly their relationship to naturally occurring adenine ring systems. Pyrazolo[3,4-d]pyrimidines function as adenine isosteres, possessing the capability to mimic critical binding interactions typically established by adenine in various biological contexts. This structural similarity enables pyrazolo[3,4-d]pyrimidine derivatives to interact effectively with protein kinase active sites, where adenine triphosphate normally binds to drive enzymatic catalysis. The geometric and electronic properties of the pyrazolo[3,4-d]pyrimidine scaffold closely approximate those of adenine, facilitating the formation of hydrogen bonding networks with conserved amino acid residues in kinase hinge regions.
The bioisosteric relationship extends beyond simple structural similarity to encompass functional equivalence in biological systems. Pyrazolo[3,4-d]pyrimidines can effectively compete with adenine triphosphate for binding sites within protein kinases, leading to inhibition of kinase activity and downstream signaling pathways. This competitive inhibition mechanism has been extensively validated through biochemical assays and structural biology studies, confirming the ability of pyrazolo[3,4-d]pyrimidine derivatives to occupy adenine binding pockets with high affinity. The electronic distribution within the pyrazolo[3,4-d]pyrimidine system closely matches that of adenine, ensuring compatibility with protein environments that have evolved to recognize purine bases.
Comparative analysis of binding interactions reveals that pyrazolo[3,4-d]pyrimidines can establish similar hydrogen bonding patterns to those formed by adenine, particularly with backbone carbonyl and amide groups in protein kinase hinge regions. The nitrogen atoms at positions 1, 3, and 8 of the pyrazolo[3,4-d]pyrimidine system serve as hydrogen bond acceptors, while substituents at position 4 can function as hydrogen bond donors when appropriately functionalized. This dual hydrogen bonding capability enables pyrazolo[3,4-d]pyrimidine derivatives to achieve nanomolar binding affinities with various protein kinases, including epidermal growth factor receptor, vascular endothelial growth factor receptor, and colony stimulating factor-1 receptor. The bioisosteric principle has guided the rational design of numerous clinically relevant compounds, including ibrutinib, which has achieved regulatory approval for treating B-cell malignancies.
Pharmacophore Significance in Medicinal Chemistry
The pharmacophore characteristics of pyrazolo[3,4-d]pyrimidine compounds have established this scaffold as a privileged structure in medicinal chemistry, capable of engaging multiple therapeutic targets through diverse molecular recognition mechanisms. The inherent pharmacophore features include specific spatial arrangements of hydrogen bond donors and acceptors, aromatic ring systems for pi-pi stacking interactions, and conformational flexibility that enables induced fit binding to protein targets. These characteristics have made pyrazolo[3,4-d]pyrimidines particularly valuable for developing kinase inhibitors, where precise molecular recognition is essential for achieving selectivity among closely related enzyme family members.
The versatility of the pyrazolo[3,4-d]pyrimidine pharmacophore is exemplified by its successful application across multiple therapeutic areas, including oncology, inflammatory diseases, and neurological disorders. Recent research has demonstrated the ability of appropriately substituted pyrazolo[3,4-d]pyrimidine derivatives to inhibit diverse kinase families, including receptor tyrosine kinases, serine-threonine kinases, and non-receptor tyrosine kinases. The pharmacophore elements can be systematically modified to tune selectivity profiles, with specific substitution patterns conferring preferential binding to particular kinase subfamilies. For instance, modifications at position 1 can influence selectivity between cytoplasmic and membrane-bound kinases, while substitutions at position 4 can modulate interactions with adenine triphosphate binding pockets.
Structure-activity relationship studies have identified critical pharmacophore features that contribute to biological activity and selectivity. The presence of hydrogen bond donor capabilities at position 4, typically through amino or substituted amino groups, has been consistently associated with enhanced kinase inhibitory activity. Aromatic substituents at position 1 provide opportunities for favorable pi-pi stacking interactions with aromatic amino acid residues in protein binding sites, while also contributing to improved metabolic stability. The integration of additional pharmacophore elements through strategic substitution has enabled the development of multi-target compounds that can simultaneously engage multiple disease-relevant pathways.
Position of Subject Compound Within Pyrazolopyrimidine Classification
The compound 3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane represents an advanced example of pyrazolo[3,4-d]pyrimidine structural complexity, incorporating multiple sophisticated architectural elements that distinguish it within the broader classification of pyrazolopyrimidine derivatives. This compound exhibits the fundamental pyrazolo[3,4-d]pyrimidine core structure while incorporating three distinct structural modifications that significantly enhance its three-dimensional molecular architecture. The chlorine substitution at position 6 provides electronic modulation of the heterocyclic system, potentially influencing binding affinity and selectivity profiles. The spirocyclic 1,4-dioxaspiro[4.5]decan-8-yl substituent at position 1 introduces conformational rigidity and additional polar functionality through the embedded oxygen atoms.
The molecular formula C19H24ClN5O3 and molecular weight of 405.88 daltons position this compound within the upper range of pyrazolo[3,4-d]pyrimidine derivatives in terms of structural complexity and molecular size. The incorporation of the 8-oxa-3-azabicyclo[3.2.1]octane moiety at position 4 represents a particularly sophisticated structural modification that introduces both conformational constraints and additional heteroatoms capable of forming hydrogen bonding interactions. This bridged bicyclic system contrasts with the more common linear or simple cyclic substituents typically found at position 4 in other pyrazolo[3,4-d]pyrimidine derivatives, suggesting potential for unique binding modes and selectivity profiles.
Classification analysis reveals that this compound belongs to a specialized subset of pyrazolo[3,4-d]pyrimidines characterized by highly complex substituent patterns designed to optimize specific molecular recognition events. The simultaneous presence of spirocyclic, bridged bicyclic, and halogenated elements places this compound among the most structurally sophisticated examples within the pyrazolo[3,4-d]pyrimidine family. The Chemical Abstracts Service registry number 1144080-35-2 provides unique identification within chemical databases, facilitating precise classification and retrieval. The structural complexity suggests potential applications in areas requiring high selectivity, such as targeted protein kinase inhibition or other specialized therapeutic applications where precise molecular recognition is essential.
Propriétés
IUPAC Name |
3-[6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazolo[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3/c20-18-22-16(24-10-13-1-2-14(11-24)28-13)15-9-21-25(17(15)23-18)12-3-5-19(6-4-12)26-7-8-27-19/h9,12-14H,1-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCYBRMEUCHHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC(=NC4=C3C=NN4C5CCC6(CC5)OCCO6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733856 | |
| Record name | 6-Chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144080-35-2 | |
| Record name | 3-[6-Chloro-1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144080-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane (CAS No. 1144080-35-2) is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by diverse research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 405.88 g/mol |
| CAS Number | 1144080-35-2 |
Structural Features
The compound features a unique bicyclic structure that includes a pyrazolo-pyrimidine core and an oxabicyclo framework, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of heterocyclic compounds, derivatives of the pyrazolo-pyrimidine scaffold demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The binding affinity of these compounds to bacterial proteins was assessed through molecular docking studies, revealing promising interactions that suggest potential therapeutic applications .
Anticancer Activity
The anticancer potential of this compound is hypothesized based on the activity of related pyrazolo-pyrimidine derivatives. These compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Research Findings
A study highlighted that pyrazolo-pyrimidine derivatives could effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC values in the micromolar range. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival .
Neuroprotective Effects
Emerging evidence suggests that certain bicyclic compounds may possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier enhances their potential for treating neurodegenerative disorders.
Neuroprotective Mechanism
Research has demonstrated that compounds with similar structures can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This mechanism is particularly relevant in conditions like Alzheimer's disease .
Applications De Recherche Scientifique
Pharmaceutical Applications
Research indicates that compounds similar to 3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane exhibit promising pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways and apoptosis induction .
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, indicating potential for development as antimicrobial agents .
- Neurological Applications : The bicyclic structure may allow interactions with neurotransmitter systems, making it a candidate for research into treatments for neurodegenerative diseases or mood disorders .
Case Studies
Several studies have explored the applications of related compounds:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The results indicated that modifications to the bicyclic structure significantly enhanced cytotoxicity against several cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research published in Antibiotics assessed the antimicrobial efficacy of various pyrazolo derivatives against resistant bacterial strains. The findings suggested that specific substitutions on the pyrazolo ring improved activity against Gram-positive bacteria .
Case Study 3: Neuroprotective Effects
A recent investigation in Neuropharmacology focused on the neuroprotective effects of compounds containing similar bicyclic frameworks. The study revealed potential benefits in reducing oxidative stress and neuroinflammation in models of Alzheimer's disease .
Comparaison Avec Des Composés Similaires
Structural Analog 1: 4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline
- Key Differences :
- Substitution at position 6: Aniline group replaces the chlorine atom in Compound A.
- Molecular Formula : C₂₅H₃₀N₆O₃ (exact mass: 462.55 g/mol) .
- Functional Impact : The aniline group may enhance π-π stacking interactions with target proteins but could reduce electrophilic reactivity compared to the chloro substituent.
Structural Analog 2: 4,6-Dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences: Lacks the 8-oxa-3-azabicyclo[3.2.1]octane moiety. Molecular Formula: C₁₅H₁₇Cl₂N₅O₂ (exact mass: 381.08 g/mol) . Safety data indicate moderate toxicity (H302: Harmful if swallowed) .
Structural Analog 3: 8-Oxa-2-azaspiro[4.5]decane Oxalate
Data Table: Comparative Analysis of Compound A and Analogs
Méthodes De Préparation
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route involving:
- Construction of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the 1,4-dioxaspiro[4.5]decan-8-yl substituent at the N-1 position of the pyrazolopyrimidine.
- Coupling of the 8-oxa-3-azabicyclo[3.2.1]octane moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.
This strategy leverages nucleophilic aromatic substitution and selective functional group transformations to achieve the final compound with high purity and yield.
Construction of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized using established heterocyclic chemistry methods. Typically, this involves:
- Cyclization reactions between appropriately substituted hydrazines and pyrimidine precursors.
- Chlorination at the 6-position to introduce the 6-chloro substituent, which activates the ring for subsequent nucleophilic substitution.
This core provides the pharmacophore essential for biological activity and serves as the platform for further functionalization.
Coupling of the 8-Oxa-3-Azabicyclo[3.2.1]octane Moiety
The attachment of the 8-oxa-3-azabicyclo[3.2.1]octane group occurs via nucleophilic aromatic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine ring, which is activated by the 6-chloro substituent. Key aspects include:
- The 8-oxa-3-azabicyclo[3.2.1]octane acts as a nucleophile, displacing a suitable leaving group (often chlorine) on the pyrazolopyrimidine ring.
- Reaction conditions optimized to promote coupling while minimizing side reactions.
- Use of protecting groups if necessary to prevent unwanted reactions on sensitive functional groups.
Purification and Characterization
Post-synthesis, the compound is purified using chromatographic techniques or crystallization to achieve high purity suitable for research or pharmaceutical applications. Characterization typically involves:
- NMR spectroscopy to confirm structural integrity.
- Mass spectrometry for molecular weight verification.
- Chromatographic purity assessment.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Intermediates | Conditions/Notes |
|---|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidine core synthesis | Hydrazine derivatives and pyrimidine precursors | Cyclization under controlled temperature |
| 2 | Chlorination | Pyrazolopyrimidine intermediate | Chlorinating agent (e.g., POCl3) |
| 3 | N-1 Alkylation/Substitution | 1,4-dioxaspiro[4.5]decan-8-one derivative | Base-mediated alkylation or nucleophilic substitution |
| 4 | Nucleophilic aromatic substitution | 8-oxa-3-azabicyclo[3.2.1]octane nucleophile | Elevated temperature, polar aprotic solvents |
| 5 | Purification | Chromatography/crystallization | Solvent systems tailored to compound solubility |
Research Findings and Optimization
- The nucleophilic aromatic substitution at the 4-position is facilitated by the electron-withdrawing 6-chloro substituent, enhancing the electrophilicity of the ring.
- Protecting groups may be employed during synthesis to avoid side reactions, particularly on the bicyclic amine moiety.
- Solvent choice and temperature control are critical to maximize yield and selectivity.
- Recent patents (e.g., WO2023081666A1) describe similar synthetic approaches for related pyrazolo[3,4-d]pyrimidine derivatives, confirming the robustness of these methods.
- The compound's synthesis aligns with methodologies used for kinase inhibitor scaffolds, leveraging well-established heterocyclic chemistry.
Q & A
Q. Purity Assurance :
- Monitor reactions via TLC and HPLC (e.g., Chromolith® columns for high-resolution separation) .
- Validate purity using NMR (e.g., δ 2.62 ppm for N-CH3 groups in analogous spiro compounds) and HRMS (mass accuracy < 5 ppm) .
How can computational methods optimize the reaction pathway for this compound?
Advanced
Quantum chemical calculations and reaction path search algorithms (e.g., DFT or ab initio methods) enable efficient route design:
- Transition State Analysis : Identify energy barriers for spiro-ring formation or heterocyclic coupling to avoid kinetic traps .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS models) to select solvents that stabilize intermediates and improve yields .
- Machine Learning : Train models on analogous reactions (e.g., tetrahydroimidazo[1,2-a]pyridine syntheses) to predict optimal temperatures, catalysts, or stoichiometry .
Case Study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error cycles by 40–60% for spirocyclic systems .
What strategies resolve contradictions in spectral data during structural elucidation?
Advanced
Discrepancies in NMR, IR, or MS data require cross-validation:
- NMR Assignments : Use 2D techniques (e.g., HSQC, HMBC) to confirm connectivity in complex bicyclic systems. For example, cross-peaks between pyrazolo[3,4-d]pyrimidine protons and spiro carbons can confirm regiochemistry .
- Isotopic Labeling : Introduce deuterium or 13C labels to trace ambiguous signals (e.g., distinguishing azabicyclo[3.2.1]octane protons from pyrimidine peaks) .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry, especially for chiral spiro centers .
Example : In a related diazaspiro[4.5]decan-3-one derivative, HRMS (m/z 803 [M]+) and IR (C=O at 1721 cm⁻¹) resolved ambiguities in nitro-group positioning .
How can reaction conditions be systematically optimized for scalability?
Advanced
Apply Design of Experiments (DoE) and High-Throughput Experimentation (HTE):
- Parameter Screening : Vary temperature (e.g., −20°C to reflux), solvent (polar vs. nonpolar), and catalyst (e.g., Pd/C for coupling steps) in microreactors to map yield-contour plots .
- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust residence times .
- Scale-Up Challenges : Address solubility issues (e.g., using co-solvents like 2-propanol) and exothermicity risks (e.g., controlled addition via syringe pumps) .
Q. Advanced
- Molecular Docking : Simulate interactions with proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on the pyrazolopyrimidine core’s affinity for ATP-binding pockets .
- SPR/BLI Assays : Quantify binding kinetics (ka/kd) for lead optimization. For example, a related 8-azabicyclo[3.2.1]octane derivative showed Kd = 12 nM for a serotonin receptor .
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to assess oxidation of the dioxaspiro ring .
Contradiction Management : If in vitro activity (e.g., IC50) conflicts with cellular assays, evaluate membrane permeability via PAMPA or Caco-2 models .
How can green chemistry principles be applied to improve the sustainability of its synthesis?
Q. Advanced
- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
- Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse (e.g., 5 cycles with <10% yield drop) .
- Waste Minimization : Employ flow chemistry to reduce solvent waste by 70% compared to batch processes .
Case Study : A one-pot, two-step synthesis of tetrahydroimidazo[1,2-a]pyridine analogs achieved 64% yield with 50% less solvent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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